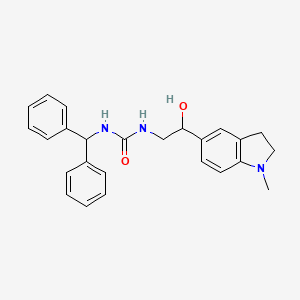
1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a urea derivative, which is a class of organic compounds known for their wide range of biological activities and applications in medicinal chemistry. Urea derivatives are often synthesized for their potential use in pharmaceuticals, particularly as antimicrobial agents and enzyme inhibitors .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. In the case of 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, the synthesis would likely involve the condensation of a suitable benzhydrylamine with an isocyanate derivative of 1-methylindoline. While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized by condensation reactions under mild conditions . The use of solvents such as EtOH–AcOH has been reported to promote the synthesis of related isoindolin-1-one derivatives .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can engage in hydrogen bonding and other non-covalent interactions. These interactions are crucial for the biological activity of the compounds. Single-crystal X-ray diffraction has been used to confirm the structure of related urea compounds in the crystalline state . Quantum chemical calculations, such as those performed using the QTAIM method, can provide insights into the hydrogen bonding within complexes formed by urea derivatives .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The reactivity of the urea moiety can be influenced by the substituents attached to it. For instance, the breaking of an intramolecular hydrogen bond in urea derivatives is a crucial step for complex formation with other molecules . The substituent effect on the association of urea derivatives with other molecules has been studied using NMR spectroscopy and quantum chemical calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can significantly affect these properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, which in turn can affect its reactivity and interactions with biological targets . The antimicrobial activity and cytotoxicity of urea derivatives are often evaluated in vitro, with some compounds showing promising results against bacterial strains and cancer cell lines .
Scientific Research Applications
Synthesis and Biochemical Evaluation
Urea derivatives have been synthesized for potential applications in medicinal chemistry, such as inhibitors for acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. For example, flexible urea compounds with varying spacer lengths have been evaluated for antiacetylcholinesterase activity, indicating the importance of structural optimization in designing effective enzyme inhibitors (Vidaluc et al., 1995).
Metal Chelating Effects and Enzyme Inhibition
Certain urea derivatives, such as tetrahydropyrimidine-5-carboxylates, have been synthesized and tested for their metal chelating effects and inhibitory profiles against enzymes like acetylcholinesterase and butyrylcholinesterase. This research underscores the potential of urea derivatives in developing treatments for conditions where enzyme inhibition is beneficial (Sujayev et al., 2016).
Chemical Synthesis and Environmental Applications
Urea compounds are also pivotal in chemical synthesis techniques, offering environmentally friendly and cost-effective methods. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids, highlighting the versatility of urea derivatives in synthetic chemistry and potential environmental applications (Thalluri et al., 2014).
Antiproliferative and Antimicrobial Activities
Novel urea and bis-urea derivatives have been explored for their biological activities, including antiproliferative effects against cancer cell lines and antimicrobial properties. These studies demonstrate the utility of urea derivatives in developing new therapeutic agents for cancer and infectious diseases (Perković et al., 2016).
Urease Inhibition for Medical Applications
Isoindolin-1-one derivatives as urease inhibitors have been synthesized, showcasing significant inhibitory activities. Urease inhibitors are crucial in the treatment of diseases caused by urease-producing pathogens, illustrating another important application of urea derivatives in medicine (Peytam et al., 2019).
Future Directions
properties
IUPAC Name |
1-benzhydryl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-28-15-14-20-16-21(12-13-22(20)28)23(29)17-26-25(30)27-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,23-24,29H,14-15,17H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRLPKGQIDDUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553039.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2553040.png)
![Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2553045.png)
![ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2553047.png)
![Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2553048.png)
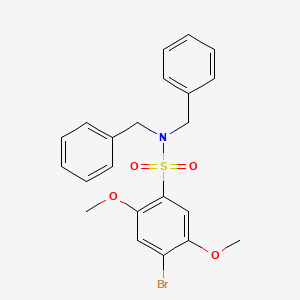
![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2553050.png)
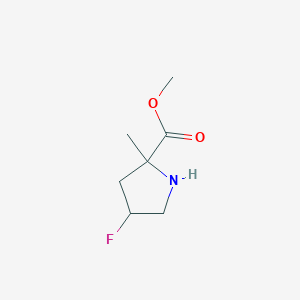
![1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride](/img/structure/B2553052.png)
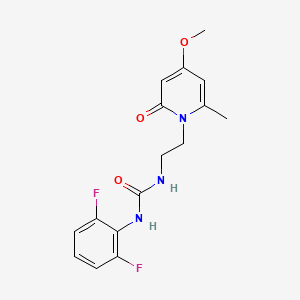
![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553055.png)
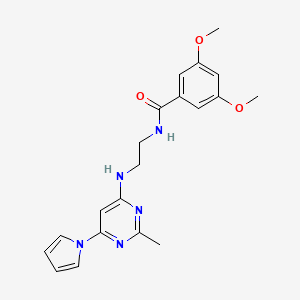
![3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2553058.png)